Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate is a chemical compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a sulfonyl group attached to a dibromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with ethyl piperazinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide salts are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperazine ring may also interact with biological receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate can be compared with other sulfonyl piperazine derivatives such as:
- Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazinecarboxylate
- Ethyl 4-[(2,5-difluorophenyl)sulfonyl]piperazinecarboxylate
- Ethyl 4-[(2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity, biological activity, and potential applications. The presence of bromine atoms in this compound makes it unique in terms of its electronic and steric properties, which can affect its interactions with other molecules and its overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C13H16Br2N2O4S |
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Molecular Weight |
456.15 g/mol |
IUPAC Name |
ethyl 4-(2,5-dibromophenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16Br2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
UOKFBNVLDUVPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
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